molecular formula C14H19NO2 B430414 N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 14006-33-8

N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B430414
CAS No.: 14006-33-8
M. Wt: 233.31g/mol
InChI Key: NGIANCGROXYCRZ-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]acetamide is an organic compound with the molecular formula C14H19NO2 . It features a tetrahydropyran (oxane) ring core, substituted at the 4-position with both a phenyl group and an acetamide-functionalized methylene chain. This unique structure combines lipophilic and hydrogen-bonding capabilities, making it a valuable intermediate in medicinal chemistry and drug discovery research. The compound's structure has been characterized by nuclear magnetic resonance (NMR) spectroscopy, with 1H NMR data available from a 600 MHz spectrometer . Acetamide derivatives are frequently explored in pharmaceutical research for their diverse biological activities; they are common scaffolds in the development of novel analgesics, anticancer agents, and antimicrobial compounds . As a building block, this compound can be utilized in the synthesis of more complex molecules or serve as a model compound in structural and mechanistic studies. Researchers can leverage its defined structure to investigate structure-activity relationships (SAR) or as a starting point for developing new chemical entities. This compound is provided For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-12(16)15-11-14(7-9-17-10-8-14)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIANCGROXYCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Oxane Core Structure

The 4-phenyloxane moiety is synthesized via acid-catalyzed cyclization of 1,5-pentanediol derivatives. A common approach involves reacting 3-phenylpropanal with 1,5-pentanediol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds through a Prins cyclization mechanism, forming the six-membered oxane ring with a phenyl group at the 4-position.

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: H₂SO₄ (5 mol%)

  • Solvent: Toluene

  • Yield: 60–70%

The resulting 4-phenyloxane is then functionalized at the 4-position through radical bromination or chlorination to introduce a halide substituent, which serves as a precursor for subsequent amination.

Gabriel Synthesis

The Gabriel method involves reacting 4-phenyloxan-4-yl bromide with potassium phthalimide in dimethylformamide (DMF) at 120°C for 12 hours. The phthalimide-protected amine is then hydrolyzed using hydrazine hydrate to yield (4-phenyloxan-4-yl)methylamine.

Key Data:

  • Reaction time: 12 hours (protection) + 6 hours (deprotection)

  • Yield: 65–75%

  • Purity (HPLC): ≥95%

Azide Reduction

Alternatively, the halide is converted to an azide via reaction with sodium azide in aqueous ethanol, followed by Staudinger reduction using triphenylphosphine and subsequent hydrolysis to yield the primary amine.

Advantages:

  • Avoids harsh hydrolysis conditions

  • Higher functional group tolerance

Acetylation of (4-Phenyloxan-4-yl)methylamine

The final step involves acetylation of the amine using acetic anhydride or acetyl chloride. A modified Schotten-Baumann reaction is typically employed, where the amine is reacted with acetyl chloride in the presence of aqueous sodium hydroxide to form the acetamide.

Optimized Protocol:

  • Dissolve (4-phenyloxan-4-yl)methylamine (1 equiv) in dichloromethane (DCM).

  • Add acetyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir for 4 hours at room temperature.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

Yield: 85–90%
Purity: ≥98% (by ¹H NMR)

Mechanistic Insights and Side Reactions

Cyclization Side Products

During oxane formation, competing pathways may yield 5-membered tetrahydrofuran byproducts. These are minimized by controlling the stoichiometry of the diol and aldehyde, as well as using low-polarity solvents like toluene.

Acetylation Challenges

Over-acetylation can occur if excess acetyl chloride is used, leading to N,N-diacetylated impurities. This is mitigated by precise stoichiometric control and monitoring via thin-layer chromatography (TLC).

Industrial-Scale Production Considerations

The patent CN1324003C outlines a scalable amidation process involving:

  • Amination: Reacting acetic acid with (4-phenyloxan-4-yl)methylamine at 70–80°C for 2 hours.

  • Distillation: Sequential steam distillation under reduced pressure (0.096 MPa) to remove water and unreacted acetic acid.

  • Fractionation: Isolation of the product at 100–110°C with acidity ≤1% (w/v).

Scale-Up Data:

  • Batch size: 200 kg acetic acid + 98 kg amine → 210 kg product

  • Energy consumption: 15 kWh/kg

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 4.01–3.85 (m, 4H, OCH₂), 3.30 (s, 2H, NCH₂), 2.05 (s, 3H, COCH₃).

  • MS (ESI): m/z 233.3 [M+H]⁺.

Purity Standards

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30)

  • Melting point: 112–114°C

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Gabriel Synthesis65–7595Moderate
Azide Reduction70–8097High
Industrial Process85–9098Excellent

The industrial method offers superior scalability and yield but requires specialized distillation equipment. Laboratory-scale azide reduction provides higher purity but involves hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to modulate cellular processes through its structural features.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular properties of N-[(4-phenyloxan-4-yl)methyl]acetamide and related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features Molecular Weight (g/mol) References
This compound C₁₅H₁₉NO₂ 4-phenyloxane ring, methylene-acetamide linker Cyclic ether (oxane) with phenyl substitution 245.32
N-(4-hydroxyphenyl)acetamide (Paracetamol) C₈H₉NO₂ 4-hydroxyphenyl Phenolic hydroxyl group 151.16
2-(3-Methoxy-4-propoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide C₂₄H₂₉NO₄ Methoxy, propoxy on phenyl; oxane-acetamide Bulky alkoxy substituents 395.49
N-[4-(4-Nitrophenoxy)phenyl]acetamide C₁₄H₁₂N₂O₄ 4-nitrophenoxy group Electron-withdrawing nitro group 272.26
N-(4-ethoxyphenyl)acetamide C₁₀H₁₃NO₂ 4-ethoxy group Ethoxy substituent 179.22
N-[4-(Benzyloxy)phenyl]acetamide C₁₅H₁₅NO₂ Benzyloxy group Bulky benzyl ether 241.29

Physicochemical and Electronic Properties

  • Lipophilicity : The phenyloxane ring in this compound enhances lipophilicity compared to paracetamol (logP ~1.5) but less than benzyloxy-substituted analogs (logP ~2.5–3.0) .
  • Hydrogen Bonding : Unlike paracetamol, which forms strong O–H⋯O/N hydrogen bonds, the oxane oxygen in the target compound participates in weaker C–H⋯O interactions, affecting solubility .

Key Differentiators of this compound

Hybrid Lipophilicity : Balances the polar acetamide and lipophilic oxane ring, offering intermediate solubility compared to paracetamol (more polar) and benzyloxy derivatives (more lipophilic).

Synthetic Versatility : The methylene linker allows modular substitution, enabling derivatives with tailored electronic and steric profiles .

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H19NO2C_{14}H_{19}NO_2 and a molecular weight of approximately 233.31 g/mol. Its structure features an acetamide functional group linked to a phenyloxane moiety, which is believed to contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the oxane ring : This is achieved through cyclization reactions involving phenolic compounds.
  • Substitution reactions : The introduction of the acetamide group occurs via nucleophilic substitution.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. Notably, it acts as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in lipid metabolism and inflammatory responses.

Anticancer Properties

Research has indicated that this compound may possess significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells, through mechanisms involving caspase activation and modulation of cell cycle progression .

Anti-inflammatory Effects

The compound's activation of PPARδ is associated with anti-inflammatory effects, making it a candidate for treating metabolic disorders characterized by inflammation. Studies suggest that it may enhance insulin sensitivity and reduce markers of inflammation in preclinical models .

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Yamamoto et al. (2012)Identified as a selective PPARδ agonist; potential applications in metabolic disorders and cancer therapy.
PubMed Study (2014)Demonstrated anticancer activity against A549 and C6 cell lines; significant apoptosis induction observed .
Recent InvestigationsOngoing studies focus on safety profiles and hepatotoxicity assessments, critical for therapeutic applications .

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